(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran derivative characterized by a benzylidene moiety substituted with a 4-methoxy group and an ester linkage to a 3,4,5-trimethoxybenzoate group. The benzofuran core and methoxy substituents contribute to its electronic properties, which are critical for interactions with biological targets or organic semiconductors .
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-7-5-15(6-8-17)11-21-24(27)19-10-9-18(14-20(19)34-21)33-26(28)16-12-22(30-2)25(32-4)23(13-16)31-3/h5-14H,1-4H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGDVQTCOGKTN-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities attributed to this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄O₅. The structure features a complex arrangement that includes a benzofuran core and multiple methoxy substituents, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the ability to scavenge free radicals. A study assessing the antioxidant activity of related benzofuran derivatives found that they effectively reduced oxidative stress markers in vitro, suggesting a potential protective role against oxidative damage .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. Compounds with benzofuran structures have been shown to inhibit pro-inflammatory cytokines. For example, a study reported that certain benzofuran derivatives reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests that this compound could also exhibit anti-inflammatory effects.
Study 1: Antioxidant Activity Evaluation
A comparative study evaluated the antioxidant capacity of various benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with multiple methoxy substitutions had significantly higher scavenging activity compared to their unsubstituted counterparts.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| (Z)-2-(4-methoxybenzylidene)-3-oxo... | 78% |
| Control (Vitamin C) | 90% |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted on several cancer cell lines using compounds structurally similar to (Z)-2-(4-methoxybenzylidene)-3-oxo... The results showed promising cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HCT116 (Colon) | 12 |
| HeLa (Cervical) | 18 |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound (Z)-2-(4-Methoxybenzylidene)-3-oxo-...-trimethoxybenzoate | C₂₆H₂₂O₉ | 478.45* | 4-Methoxybenzylidene, 3,4,5-trimethoxy | ~4.8† | 9 |
| (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-...-cyclohexanecarboxylate [Ref2] | C₂₅H₂₆O₇ | 438.48 | 3,4,5-Trimethoxybenzylidene, cyclohexane | 3.5 | 7 |
| Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate [Ref3] | C₁₆H₂₀O₆ | 308.33 | Ethyl ester, butanoate chain | 2.1 | 6 |
| Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-...-acetate [Ref5] | C₂₂H₂₂O₅ | 366.40 | 4-tert-Butylphenyl, acetoxy | 5.2 | 5 |
*Calculated based on analogous structures; †Estimated using fragment-based methods.
Key Observations:
Substituent Influence on Lipophilicity :
- The target compound’s 3,4,5-trimethoxybenzoate group increases polarity compared to the cyclohexanecarboxylate derivative (XLogP3: ~4.8 vs. 3.5) .
- The tert-butylphenyl group in [Ref5] significantly enhances lipophilicity (XLogP3: 5.2), suggesting superior membrane permeability in biological systems .
This contrasts with the electron-neutral tert-butyl group in [Ref5], which prioritizes steric bulk over electronic modulation . The ethyl butanoate chain in [Ref3] reduces molecular rigidity, as evidenced by its lower molecular weight (308.33 g/mol) and flexible ester linkage .
Hydrogen-Bonding Capacity :
- The target compound’s nine hydrogen bond acceptors (primarily from methoxy and carbonyl groups) may enhance binding to polar biological targets, such as enzymes or receptors, compared to analogues with fewer acceptors .
Crystallographic and Conformational Insights
- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate ([Ref3]): X-ray diffraction reveals a triclinic crystal system with intermolecular C–H···O interactions stabilizing the Z-configuration. The dihedral angle between the benzofuran and trimethoxyphenyl planes is 12.5°, indicating moderate conjugation .
Q & A
Q. What key structural features influence the chemical reactivity of this compound?
The compound’s reactivity is governed by its benzofuran core, the electron-donating methoxy groups on the benzylidene moiety, and the ester-linked 3,4,5-trimethoxybenzoate group. The methoxy groups enhance solubility in polar solvents and may facilitate π-π stacking in biological systems, while the conjugated system of the benzylidene group enables photochemical reactivity. The ester group is susceptible to hydrolysis under acidic or basic conditions, requiring careful pH control during synthesis .
Q. Which spectroscopic techniques are critical for confirming its structural identity?
- NMR spectroscopy (1H and 13C): Essential for mapping proton environments (e.g., methoxy protons at ~3.8 ppm) and confirming stereochemistry via coupling constants.
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending.
- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolves the Z-configuration of the benzylidene moiety .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and avoid hydrolysis of the ester group .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate benzylidene formation while reducing side-product formation .
- Temperature control : Maintain reflux conditions (~80°C) to drive equilibrium toward the desired Z-isomer .
- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the pure product .
Q. What strategies address contradictions in reported biological activity data?
- Purity validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
- Stereochemical consistency : Confirm the Z-configuration via NOESY NMR or X-ray diffraction, as biological activity often depends on stereochemistry .
- Computational modeling : Perform molecular docking to assess binding affinity variations across experimental setups (e.g., protein conformational changes) .
Q. How does the Z-configuration impact interactions with biological targets?
The Z-isomer’s spatial arrangement allows optimal alignment with hydrophobic pockets in target proteins (e.g., kinases). Computational studies suggest that the 4-methoxybenzylidene group in the Z-form enhances van der Waals interactions, while the benzoate ester may hydrogen-bond with catalytic residues. Experimental validation via mutagenesis or isothermal titration calorimetry (ITC) is recommended .
Q. What computational methods predict binding affinity with therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or tubulin.
- MD simulations : Assess binding stability over 100-ns trajectories using GROMACS.
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from kinase inhibition assays .
Q. How is compound stability evaluated under varying pH and temperature conditions?
- Hydrolysis kinetics : Monitor ester degradation via HPLC at pH 2–12 and 25–60°C.
- Arrhenius analysis : Calculate activation energy (Eₐ) to predict shelf life.
- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products via LC-MS .
Methodological Considerations
Q. What protocols ensure reproducibility in biological assays?
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HeLa <30 passages) and ATP-level normalization in cytotoxicity assays.
- Positive controls : Include reference compounds (e.g., paclitaxel for tubulin-binding assays) to validate experimental conditions .
Q. How can regioselective modifications be achieved on the benzofuran core?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls with TMSCl) during functionalization of the 6-position benzoate.
- Microwave-assisted synthesis : Accelerate regioselective aryl coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
